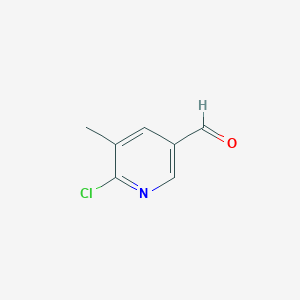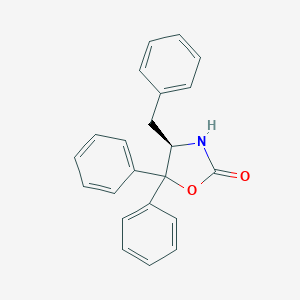
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary used extensively in asymmetric synthesis. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure features a five-membered oxazolidinone ring substituted with benzyl and diphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions. For example, the reaction of ®-phenylglycinol with benzaldehyde in the presence of an acid catalyst can form the oxazolidinone ring.
Introduction of Benzyl and Diphenyl Groups: The benzyl group can be introduced via a benzylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a base. The diphenyl groups are typically introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-Benzyl-5,5-diphenyloxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, leading to the formation of reduced oxazolidinone compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diphenyl positions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions include various substituted oxazolidinones, which can be further utilized in asymmetric synthesis and other chemical transformations.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyl-5,5-diphenyloxazolidin-2-one is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction products.
Biology
In biological research, this compound is used to synthesize chiral molecules that can be studied for their biological activity. It aids in the development of new drugs and bioactive compounds.
Medicine
In medicine, ®-4-Benzyl-5,5-diphenyloxazolidin-2-one is used in the synthesis of pharmaceutical intermediates. Its ability to induce stereoselectivity is crucial in the production of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its role in asymmetric synthesis makes it valuable in the manufacture of high-value products.
Mechanism of Action
The mechanism by which ®-4-Benzyl-5,5-diphenyloxazolidin-2-one exerts its effects involves its ability to form stable complexes with various reagents. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reaction. The benzyl and diphenyl groups enhance the stability and reactivity of the compound, allowing it to effectively control the outcome of asymmetric reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound , used similarly in asymmetric synthesis.
4-Benzyl-5,5-diphenyloxazolidin-2-one: The racemic mixture, which lacks the stereoselectivity of the enantiomerically pure forms.
4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another chiral auxiliary with different substituents, used for different stereochemical outcomes.
Uniqueness
®-4-Benzyl-5,5-diphenyloxazolidin-2-one is unique due to its specific stereochemistry, which allows for precise control over the formation of enantiomerically pure compounds. Its stability and reactivity make it a preferred choice in many synthetic applications, distinguishing it from other chiral auxiliaries.
Properties
IUPAC Name |
(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHANMSUSBZRCX-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584256 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-40-1 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
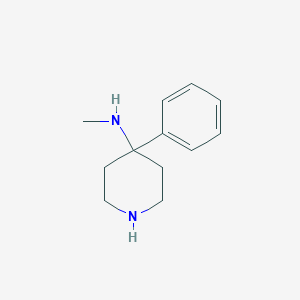
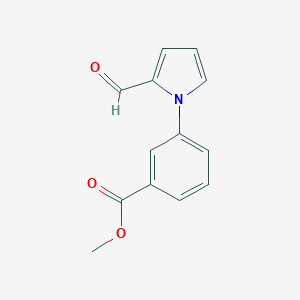
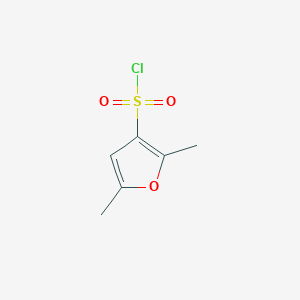
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
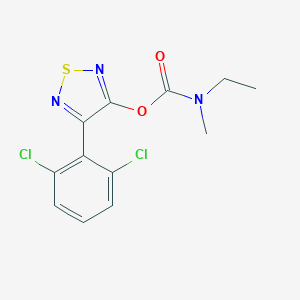
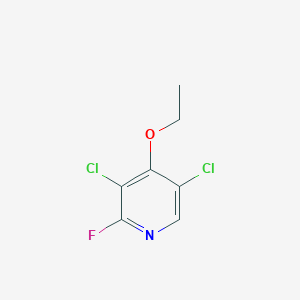
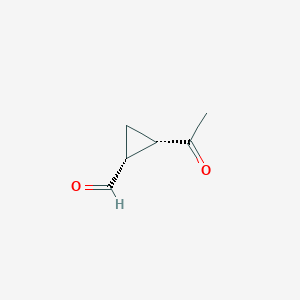
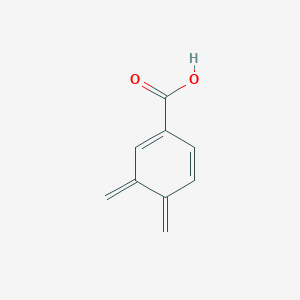
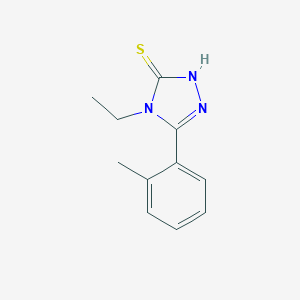
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
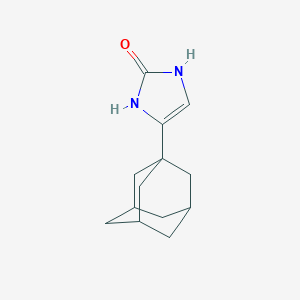
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
